(s)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2h-benzo[e][1,4]diazepin-2-one
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Overview
Description
®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound has a unique structure that contributes to its distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with methylamine, followed by cyclization using a suitable catalyst. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Various nucleophiles such as halides or amines; temperatures around 50°C to 100°C.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, oxides, and reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is used as a precursor for synthesizing other benzodiazepine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study the effects of benzodiazepines on various biological systems. It serves as a model compound for understanding the interaction of benzodiazepines with receptors in the brain.
Medicine
Medically, this compound has potential applications in the development of new anxiolytic and hypnotic drugs. Its unique properties may lead to the discovery of more effective and safer therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one stands out due to its unique structural features, which may lead to different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines. Its specific interaction with GABA receptors and the resulting effects make it a compound of interest for further research and development.
Properties
Molecular Formula |
C16H15N3O |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
(3S)-3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3/t15-/m0/s1 |
InChI Key |
MWASGDJOVNIDEM-HNNXBMFYSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)N)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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